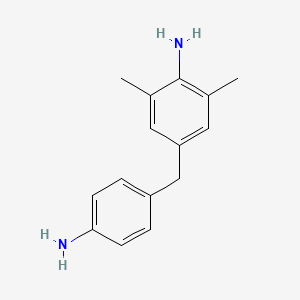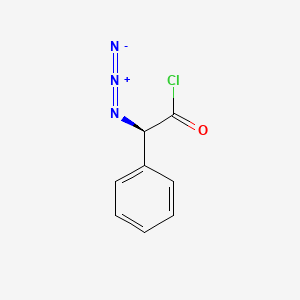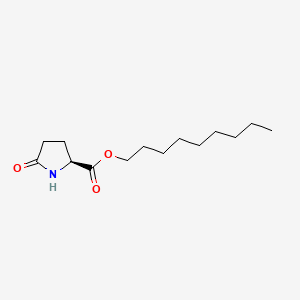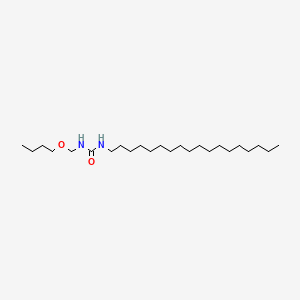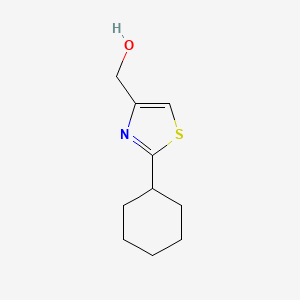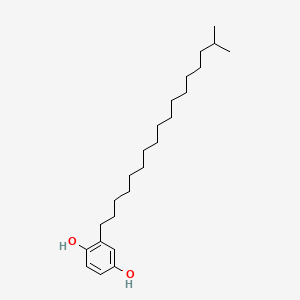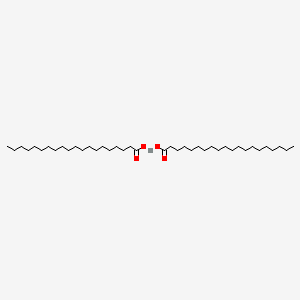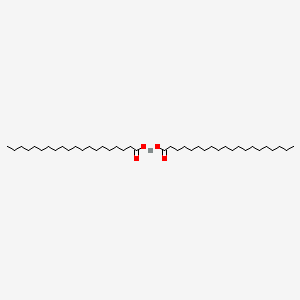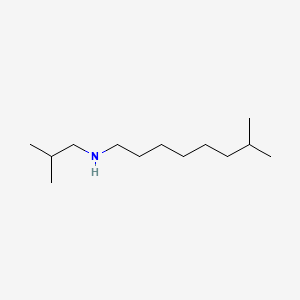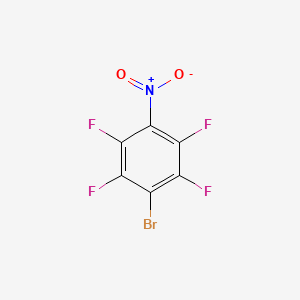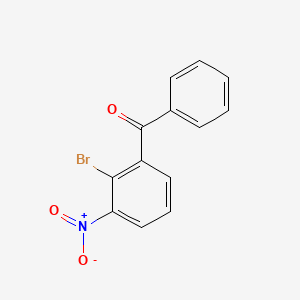![molecular formula C22H12F2N4O4 B12642396 4,4'-[1,4-Phenylenedi(1,2,4-oxadiazol-5-yl-3-ylidene)]bis(3-fluorocyclohexa-2,5-dien-1-one) CAS No. 920285-63-8](/img/structure/B12642396.png)
4,4'-[1,4-Phenylenedi(1,2,4-oxadiazol-5-yl-3-ylidene)]bis(3-fluorocyclohexa-2,5-dien-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[1,4-Phenylenedi(1,2,4-oxadiazol-5-yl-3-ylidene)]bis(3-fluorocyclohexa-2,5-dien-1-one) is a complex organic compound featuring a unique structure that includes oxadiazole rings and fluorinated cyclohexadienone moieties.
Preparation Methods
The synthesis of 4,4’-[1,4-Phenylenedi(1,2,4-oxadiazol-5-yl-3-ylidene)]bis(3-fluorocyclohexa-2,5-dien-1-one) typically involves multiple steps:
Formation of Oxadiazole Rings: The oxadiazole rings can be synthesized through the reaction of amidoximes with carboxylic acids or their derivatives, often using dehydrating agents like carbonyl diimidazole (CDI) in solvents such as toluene.
Coupling Reactions: The oxadiazole intermediates are then coupled with fluorinated cyclohexadienone derivatives under specific conditions to form the final compound.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using scalable processes and cost-effective reagents.
Chemical Reactions Analysis
4,4’-[1,4-Phenylenedi(1,2,4-oxadiazol-5-yl-3-ylidene)]bis(3-fluorocyclohexa-2,5-dien-1-one) undergoes various chemical reactions:
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-[1,4-Phenylenedi(1,2,4-oxadiazol-5-yl-3-ylidene)]bis(3-fluorocyclohexa-2,5-dien-1-one) has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-infective agent.
Materials Science: Its electronic properties are of interest for the development of advanced materials, including organic semiconductors and photovoltaic devices.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 4,4’-[1,4-Phenylenedi(1,2,4-oxadiazol-5-yl-3-ylidene)]bis(3-fluorocyclohexa-2,5-dien-1-one) involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4,4’-[1,4-Phenylenedi(1,2,4-oxadiazol-5-yl-3-ylidene)]bis(3-fluorocyclohexa-2,5-dien-1-one) can be compared with other oxadiazole derivatives:
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure but differ in their substituents and overall molecular architecture.
Fluorinated Compounds: Compounds with fluorinated aromatic rings exhibit similar electronic properties but may differ in their reactivity and applications.
Similar compounds include 1,2,4-oxadiazole derivatives with various substituents, such as sodium 4-[3-(aryl)-1,2,4-oxadiazol-5-yl] propanoates .
Properties
CAS No. |
920285-63-8 |
|---|---|
Molecular Formula |
C22H12F2N4O4 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
3-fluoro-4-[5-[4-[3-(2-fluoro-4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazol-3-yl]phenol |
InChI |
InChI=1S/C22H12F2N4O4/c23-17-9-13(29)5-7-15(17)19-25-21(31-27-19)11-1-2-12(4-3-11)22-26-20(28-32-22)16-8-6-14(30)10-18(16)24/h1-10,29-30H |
InChI Key |
IYVOSFZNNHRDRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C3=C(C=C(C=C3)O)F)C4=NC(=NO4)C5=C(C=C(C=C5)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


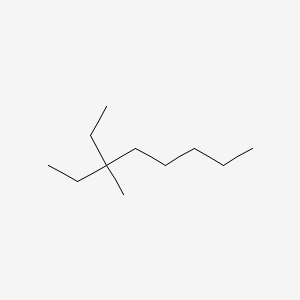
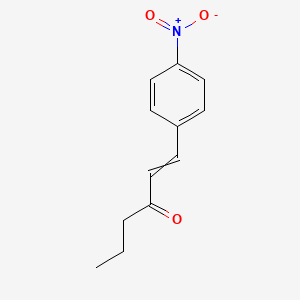
![5H-Benzocycloheptene-5-propanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B12642320.png)
